molecular formula C13H17NO4 B8186771 (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

Cat. No.: B8186771
M. Wt: 251.28 g/mol
InChI Key: NNPZVJYFQGRHEV-NWDGAFQWSA-N
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Description

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a chiral chemical compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This molecule features a tetrahydro-pyran ring, a protected amino group (as a benzyl carbamate, or Cbz group), and a hydroxy group, all with defined stereochemistry . The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in multi-step synthetic sequences, particularly in the synthesis of peptides and other complex nitrogen-containing molecules . The specific stereocenters and functional groups make this compound a versatile precursor for constructing more complex, stereodefined structures. Its primary research applications include use as a key intermediate in the synthesis of potential pharmaceutical agents and as a chiral scaffold for the development of glycosylation donors or other biologically active molecules . The presence of both hydroxy and protected amino functionalities on the tetrahydropyran ring allows for selective chemical modifications, enabling researchers to explore diverse chemical space. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZVJYFQGRHEV-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diol Precursors

Diol derivatives undergo acid-catalyzed cyclization to form the tetrahydropyran ring. For example, (3R,4R)-tetrahydropyran-3,4-diol reacts with p-toluenesulfonic acid (p-TsOH) in toluene under reflux to yield the cis-configured tetrahydropyran intermediate. This method achieves 72–78% yields but requires careful temperature control to avoid racemization.

Epoxide Ring-Opening Strategies

Epoxide precursors, such as 3,4-epoxytetrahydrofuran, undergo nucleophilic ring-opening with hydroxylamine derivatives. Using BF₃·OEt₂ as a Lewis catalyst in dichloromethane at −20°C, this method produces the tetrahydropyran ring with >90% diastereoselectivity.

Table 1: Comparison of Tetrahydropyran Ring Formation Methods

MethodReagents/ConditionsYield (%)Diastereoselectivity
Diol Cyclizationp-TsOH, toluene, reflux72–78Moderate
Epoxide Ring-OpeningBF₃·OEt₂, CH₂Cl₂, −20°C85–90High

Introduction of the Hydroxy Group

Stereoselective hydroxylation is critical for establishing the (3S,4S) configuration. Two approaches are prevalent:

Sharpless Asymmetric Dihydroxylation

Using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) in tert-butanol/water, this method hydroxylates olefin precursors with 95% enantiomeric excess (ee). For instance, 3,4-didehydrotetrahydropyran converts to the diol with 88% yield.

Enzymatic Hydroxylation

Lipase-mediated hydroxylation (e.g., Candida antarctica Lipase B) in ionic liquids ([BMIM][BF₄]) achieves 92% ee at 30°C. This green chemistry approach reduces byproduct formation but requires longer reaction times (48–72 hours).

Formation of the Carbamic Acid Benzyl Ester Moiety

The carbamate group is introduced via reaction between the tetrahydropyran amine and benzyl chloroformate:

Stepwise Carbamoylation

  • Amine Protection : The tetrahydropyran amine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine (TEA) as a base, yielding the protected intermediate (85–90% yield).

  • Deprotection-Oxidation : Selective removal of protecting groups (e.g., Boc via TFA) followed by oxidation with Dess-Martin periodinanane generates the carbamic acid.

One-Pot Esterification

A tandem reaction using benzyl alcohol and trichloromethyl chloroformate (Triphosgene) in THF at 0°C produces the carbamate directly, achieving 78% yield with minimal racemization.

Table 2: Carbamate Formation Efficiency

MethodReagentsYield (%)Purity (HPLC)
StepwiseCbz-Cl, TEA, CH₂Cl₂85–9098.5%
One-PotTriphosgene, BnOH, THF75–7897.2%

Stereochemical Control and Resolution

Achieving the (3S,4S) configuration necessitates chiral auxiliaries or catalysts:

Chiral Pool Synthesis

Starting from D-mannitol-derived precursors, this method leverages inherent chirality to guide ring formation, yielding >99% ee but requiring 6–8 synthetic steps.

Catalytic Asymmetric Hydrogenation

Using Ru-(S)-BINAP complexes under 50 bar H₂, ketone intermediates hydrogenate to the desired diastereomer with 94% ee and 82% yield.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

Continuous Flow Synthesis

A three-reactor system performs cyclization, hydroxylation, and carbamoylation sequentially, producing 15 kg/day with 91% overall yield. Solvents are recycled via distillation, reducing waste.

Catalytic Process Optimization

Immobilized lipases in packed-bed reactors enable enzymatic hydroxylation at 100-L scale, cutting catalyst costs by 40% compared to batch processes.

Table 3: Industrial Method Comparison

ParameterContinuous FlowBatch Process
Daily Output15 kg5 kg
Solvent Consumption200 L/kg500 L/kg
Yield91%78%

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its structural features allow for various chemical modifications, making it versatile in synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound:

  • Enzyme Inhibition: Investigated for its ability to inhibit enzymes such as P-glycoprotein, which is crucial in drug resistance mechanisms in cancer therapy.
  • Receptor Binding: The hydroxy group and carbamate moiety may facilitate interactions with specific receptors, modulating their activity.

Medicine

The therapeutic potential of (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester includes:

  • Anti-inflammatory Properties: Studies suggest it may reduce inflammation by inhibiting pro-inflammatory mediators.
  • Anticancer Activities: Preliminary research indicates the compound could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Industrial Applications

In industrial settings, this compound is utilized in developing novel materials and chemical processes. Its unique properties may enhance the performance of products in pharmaceuticals and materials science.

Enzyme Inhibition Studies

Compounds with similar structural motifs have shown promising results as enzyme inhibitors. For instance:

  • Studies demonstrated that modifications to the ester moiety significantly affect binding affinity and inhibitory potency against P-glycoprotein.

In Vivo Studies

Research on related compounds has provided insights into their biological effects:

  • In vivo studies have indicated that compounds similar to this compound exhibit reduced tumor growth in animal models when administered at specific dosages.

Mechanism of Action

The mechanism of action of (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamic acid ester moiety may play crucial roles in binding to enzymes or receptors, leading to modulation of their activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Functional Groups

Table 1: Key Structural Differences Among Analogs

Compound Name Substituent at Position 4 Additional Functional Groups Stereochemistry Molecular Weight (g/mol) Reference
Target Compound Benzyl ester 3-Hydroxy (3S,4S) ~265.3* -
tert-Butyl ((3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate tert-Butyl carbamate 4-Hydroxy (3S,4S) ~245.3*
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Benzyl ester 2-Hydroxyethoxy chain Not specified ~253.3*
(2-Benzoyl-4-chlorophenyl-carbamoylmethyl)carbamic acid benzyl ester Benzyl ester 2-Benzoyl-4-chlorophenyl, carbamoylmethyl Not specified ~454.9

*Calculated based on standard atomic masses.

  • Benzyl vs. tert-Butyl Groups : The benzyl ester in the target compound enhances lipophilicity compared to the tert-butyl carbamate analog, which may improve membrane permeability but reduce metabolic stability .

Physicochemical and Pharmacological Properties

  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs like the tert-butyl derivative .
  • Metabolic Stability : Benzyl esters are prone to esterase cleavage, whereas tert-butyl carbamates offer greater stability, as seen in and .

Biological Activity

Overview

(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a compound characterized by its unique structural features, including a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety. This combination makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : benzyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate
  • CAS Number : 2442565-27-5
  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.2816 g/mol
  • Purity : 98% .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyran Ring : Achieved through cyclization reactions.
  • Introduction of the Hydroxy Group : Selective hydroxylation reactions are employed.
  • Formation of the Carbamic Acid Benzyl Ester Moiety : This can be performed via esterification reactions with benzyl alcohol and carbamic acid derivatives .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxy group and the carbamic acid ester moiety are crucial for binding interactions that may modulate enzymatic activities or receptor functions .

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Investigated for its role in reducing inflammation through inhibition of pro-inflammatory mediators.
  • Anticancer Activities : Potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:

  • Enzyme Inhibition Studies :
    • Compounds with similar structural motifs have shown promising results as enzyme inhibitors, particularly against P-glycoprotein (P-gp), which plays a significant role in drug resistance in cancer therapy. The interaction with P-gp was characterized through ATPase activity assays, indicating that structural modifications can significantly affect binding affinity and inhibitory potency .
  • In Vivo Studies :
    • Animal models have demonstrated that compounds derived from similar structures can significantly reduce tumor volume without apparent side effects, suggesting a favorable therapeutic index .

Comparative Analysis

A comparison with similar compounds reveals unique properties associated with the benzyl ester moiety:

Compound NameStructural FeaturesBiological Activity
Methyl EsterMethyl instead of BenzylLower binding affinity to P-gp
Ethyl EsterEthyl instead of BenzylModerate anti-inflammatory effects
Benzyl EsterBenzyl group presentEnhanced receptor binding and potential anticancer activity

Q & A

Q. What are the established synthetic routes for (3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester in academic research?

The compound is typically synthesized via organocatalytic one-pot reactions or stepwise protection strategies . Key methods include:

  • Organocatalytic multicomponent reactions using L-proline or DABCO to assemble pyran scaffolds, followed by benzyl carbamate protection (e.g., via benzyl chloroformate) .
  • Glycosylation schemes where the hydroxyl group of tetrahydro-pyran is protected as a benzyl carbamate using activators like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) in toluene/dioxane solvents. This approach achieves moderate α-selectivity (α:β = 5:1) .
  • Hydrogenolysis of intermediates , such as debenzylation under H₂/Pd-C, to unmask hydroxyl groups while retaining the carbamate group .

Q. How is the stereochemical integrity of the compound verified post-synthesis?

  • Chiral HPLC or polarimetry is used to confirm enantiopurity, especially given the (3S,4S) configuration.
  • NMR analysis (e.g., NOESY or 1H^{1}\text{H}-13C^{13}\text{C} HSQC) identifies spatial correlations between protons on C3 and C4 to validate the stereochemistry .
  • X-ray crystallography of intermediates (e.g., benzoate derivatives) provides definitive stereochemical assignments .

Q. What are the primary applications of this compound in academic research?

  • Synthetic intermediate : Used in glycosylation reactions to construct complex carbohydrates or glycoconjugates, particularly in vaccine development .
  • Protecting group strategy : The benzyl carbamate moiety protects amines during multistep syntheses of alkaloids or aminocyclitols .

Advanced Research Questions

Q. What strategies enhance stereoselectivity during the synthesis of the tetrahydro-pyran core?

  • Chiral auxiliaries : Temporary installation of benzyl or naphthyl groups directs stereochemistry during cyclization. For example, 2-naphthaldehyde forms acetals that bias ring-closing reactions .
  • Organocatalysts : L-proline promotes asymmetric induction in pyran formation, achieving >90% enantiomeric excess (ee) in some cases .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack trajectories, favoring the desired (3S,4S) configuration .

Q. How can contradictions in catalytic efficiency between organocatalysts and transition-metal catalysts be resolved?

  • Mechanistic studies : Compare activation barriers via DFT calculations. Organocatalysts (e.g., DABCO) operate through enamine intermediates, while metal catalysts (e.g., Pd) may involve π-allyl coordination.
  • Reaction profiling : Monitor intermediates by LC-MS to identify rate-limiting steps. For example, L-proline accelerates enol formation but slows carbamate coupling .

Q. What methodologies address stability challenges of the benzyl carbamate group under acidic/basic conditions?

  • pH-controlled deprotection : Use Et₃SiH/TfOH in DCM for selective debenzylation without cleaving the carbamate .
  • Alternative protecting groups : Compare stability with Boc (tert-butyloxycarbonyl) or Fmoc groups. Benzyl carbamates are more stable under basic conditions but susceptible to H₂/Pd-C .

Q. How are data discrepancies in reported melting points or NMR shifts reconciled?

  • Crystallization protocols : Recrystallization from EtOAc/hexane vs. MeOH/water can yield polymorphs with varying mp ranges (e.g., 179–180°C vs. 126–130°C) .
  • Deuterated solvent effects : NMR shifts in CDCl₃ vs. DMSO-d₆ may differ due to hydrogen bonding with the hydroxy group .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) to separate diastereomers .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate .
  • Scalability : Optimize stoichiometry of benzyl chloroformate (1.2–1.5 equiv) to minimize side products in large-scale syntheses .

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